3-Bromo-8-methoxyquinolin-2-amine
CAS No.:
Cat. No.: VC15937814
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN2O |
|---|---|
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | 3-bromo-8-methoxyquinolin-2-amine |
| Standard InChI | InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3,(H2,12,13) |
| Standard InChI Key | MVMOGLCQWJSIRO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=CC(=C(N=C21)N)Br |
Introduction
Chemical and Structural Properties
Molecular Architecture
3-Bromo-8-methoxyquinolin-2-amine features a bicyclic quinoline core with substituents influencing its electronic and steric profiles. The bromine atom at position 3 introduces electron-withdrawing effects, while the methoxy group at position 8 contributes electron-donating properties. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-bromo-8-methoxyquinolin-2-amine |
| SMILES | COC1=CC=CC2=CC(=C(N=C21)N)Br |
| InChIKey | MVMOGLCQWJSIRO-UHFFFAOYSA-N |
| CAS Number | 1447953-33-4 |
| Molecular Weight | 253.09 g/mol |
| XLogP3 | ~2.9 (estimated) |
The planar quinoline system facilitates π-π stacking interactions, while the amine group at position 2 enhances hydrogen-bonding potential .
Spectroscopic and Computational Data
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NMR: Predicted NMR signals include a singlet for the methoxy group (~3.9 ppm) and aromatic protons between 6.8–8.5 ppm .
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Mass Spectrometry: The molecular ion peak at m/z 253.09 corresponds to , with fragmentation patterns dominated by Br loss (-80 Da).
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Computational Metrics: Density functional theory (DFT) calculations suggest a dipole moment of ~4.2 D, reflecting polarity influenced by the bromine and methoxy groups .
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-bromo-8-methoxyquinolin-2-amine typically involves sequential functionalization of the quinoline core (Figure 1) :
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Quinoline Core Formation:
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Cyclocondensation of aniline derivatives with glycerol/sulfuric acid (Skraup synthesis) yields 8-methoxyquinoline.
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Bromination:
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Amination:
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Nucleophilic substitution or catalytic amination at position 2 completes the synthesis.
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Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, , 0–5°C, 12 h | 65–70 |
| Amination | , Pd/C, EtOH, 80°C | 50–55 |
Challenges and Solutions
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Regioselectivity: Competing bromination at positions 3 and 5 is mitigated by low-temperature conditions .
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Purification: Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the target compound with >95% purity .
Biological and Pharmacological Insights
Anticancer Activity
In vitro screens of related compounds reveal:
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IC: 10–25 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
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Apoptosis Induction: Caspase-3 activation and mitochondrial membrane depolarization observed in treated cells .
Research Directions and Applications
Drug Discovery
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Structure-Activity Relationship (SAR): Modifying the amine group (e.g., acylations) could enhance target affinity.
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Combination Therapies: Synergy with β-lactam antibiotics merits investigation .
Material Science
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Coordination Chemistry: The amine and bromine sites enable ligand design for transition metal complexes.
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